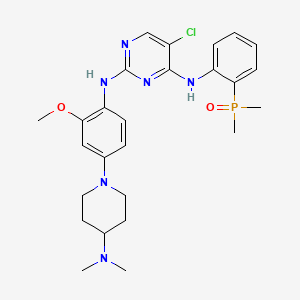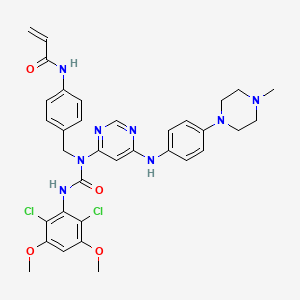
CCT241161
Overview
Description
CCT241161 is a multi-kinase inhibitor that targets several kinases, including B-RAF, B-RAF V600E, C-RAF, Src, and LCK . It is particularly effective in inhibiting the MEK and ERK signaling pathways in B-RAF mutant melanoma cells . This compound has shown promise in preclinical studies for its ability to induce tumor regression in various cancer models .
Preparation Methods
The synthesis of CCT241161 involves multiple steps, starting with the preparation of the core structure, followed by the introduction of various functional groups. The synthetic route typically includes the following steps:
Formation of the core structure: This involves the synthesis of the pyrido[2,3-b]pyrazin-8-yl core.
Functional group introduction: Various functional groups, such as the methylthio and phenyl groups, are introduced through a series of reactions, including nucleophilic substitution and coupling reactions.
Final assembly: The final compound is assembled through a series of coupling reactions, followed by purification to obtain the desired product.
Chemical Reactions Analysis
CCT241161 undergoes several types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur-containing functional groups.
Reduction: Reduction reactions can occur at the carbonyl groups present in the compound.
Substitution: Nucleophilic substitution reactions are common, especially at the aromatic rings.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
CCT241161 has a wide range of scientific research applications, including:
Cancer Research: It is used to study the inhibition of B-RAF and MEK signaling pathways in B-RAF mutant melanoma cells.
Cell Signaling Studies: This compound is used to investigate the role of various kinases in cell signaling pathways, particularly those involved in cancer progression.
Drug Resistance Studies: It is used to study mechanisms of drug resistance in cancer cells, particularly those resistant to B-RAF and MEK inhibitors.
Biological Research: The compound is used to study the effects of kinase inhibition on various biological processes, including cell proliferation, apoptosis, and differentiation.
Mechanism of Action
CCT241161 exerts its effects by inhibiting multiple kinases, including B-RAF, B-RAF V600E, C-RAF, Src, and LCK . The inhibition of these kinases leads to the suppression of the MEK and ERK signaling pathways, which are critical for cell proliferation and survival in B-RAF mutant melanoma cells . By inhibiting these pathways, this compound induces apoptosis and inhibits cell proliferation, leading to tumor regression in preclinical models .
Comparison with Similar Compounds
CCT241161 is similar to other pan-RAF inhibitors, such as CCT196969 . it has unique properties that make it particularly effective in inhibiting drug-resistant B-RAF mutant melanoma cells . Unlike other RAF inhibitors, this compound also targets Src family kinases, which helps to overcome resistance mechanisms that involve the reactivation of the MEK and ERK pathways .
Similar compounds include:
CCT196969: Another pan-RAF inhibitor that also targets Src family kinases.
Dabrafenib: A B-RAF inhibitor used in the treatment of melanoma.
Trametinib: A MEK inhibitor used in combination with B-RAF inhibitors for the treatment of melanoma.
This compound’s ability to inhibit multiple kinases and overcome drug resistance mechanisms makes it a unique and valuable compound in cancer research .
Properties
IUPAC Name |
1-(5-tert-butyl-2-phenylpyrazol-3-yl)-3-[2-methylsulfanyl-4-[(3-oxo-4H-pyrido[2,3-b]pyrazin-8-yl)oxy]phenyl]urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H27N7O3S/c1-28(2,3)22-15-23(35(34-22)17-8-6-5-7-9-17)32-27(37)31-19-11-10-18(14-21(19)39-4)38-20-12-13-29-26-25(20)30-16-24(36)33-26/h5-16H,1-4H3,(H,29,33,36)(H2,31,32,37) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPMYVVGAYAPQNS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN(C(=C1)NC(=O)NC2=C(C=C(C=C2)OC3=C4C(=NC=C3)NC(=O)C=N4)SC)C5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H27N7O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
541.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

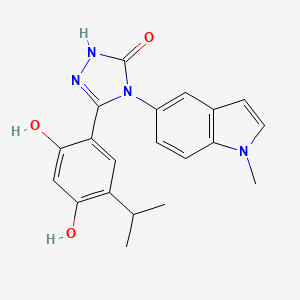
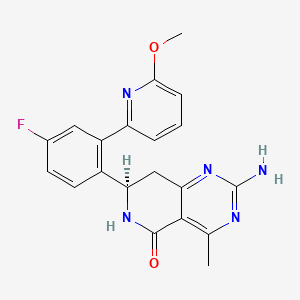
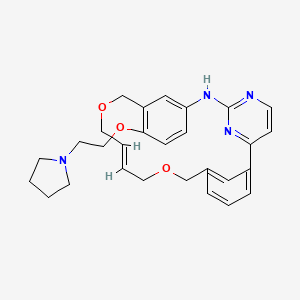
![[4-[2-carbamoyl-5-[6,6-dimethyl-4-oxo-3-(trifluoromethyl)-5,7-dihydroindazol-1-yl]anilino]cyclohexyl] 2-aminoacetate](/img/structure/B611968.png)
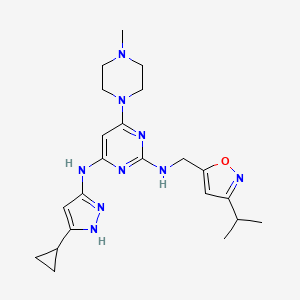
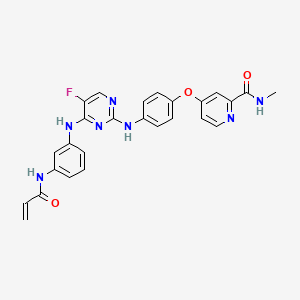
![7-benzyl-1-(3-piperidin-1-ylpropyl)-2-(4-pyridin-4-ylphenyl)-5H-imidazo[4,5-g]quinoxalin-6-one](/img/structure/B611971.png)
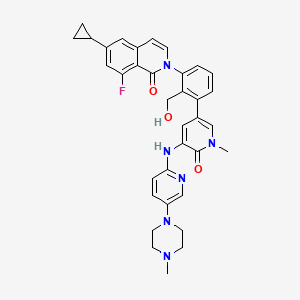
![[(3S)-morpholin-3-yl]methyl N-[4-[[1-[(3-fluorophenyl)methyl]indazol-5-yl]amino]-5-methylpyrrolo[2,1-f][1,2,4]triazin-6-yl]carbamate;hydrochloride](/img/structure/B611975.png)

![N-[8-[(2R)-2-hydroxy-3-morpholin-4-ylpropoxy]-7-methoxy-2,3-dihydro-1H-imidazo[1,2-c]quinazolin-5-ylidene]-2-methylpyridine-3-carboxamide](/img/structure/B611978.png)
